5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
This compound features a central isoindole-1,3-dione core substituted with two 1,3-benzoxazol-2-yl groups: one directly attached to the isoindole ring and another via a phenyl linker.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15N3O4/c32-27-19-13-12-17(26-30-22-9-2-4-11-24(22)35-26)15-20(19)28(33)31(27)18-7-5-6-16(14-18)25-29-21-8-1-3-10-23(21)34-25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZMGAJMTVJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of benzoxazole intermediates, which are then coupled with isoindole derivatives under specific conditions. Common reagents include aromatic aldehydes, o-phenylenediamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Substitution Reactions
The isoindole-dione core and benzoxazole substituents enable diverse substitution patterns:
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzoxazole rings undergo nitration and sulfonation at specific positions:
Nucleophilic Attack
The phthalimide moiety participates in nucleophilic ring-opening reactions:
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Amines | Reflux in EtOH, 12 hr | Secondary amides | Bioactive derivatives | |
| Thiols | K₂CO₃, DMF, 80°C | Thioether-linked conjugates | Polymer precursors |
Cycloaddition and Cross-Coupling
The compound’s conjugated system facilitates:
Diels-Alder Reactions
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form tetracyclic adducts.
Pd-Catalyzed Cross-Coupling
Benzoxazole halides engage in Buchwald-Hartwig amination or Sonogashira coupling to append aryl/alkynyl groups .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under extremes:
Biological Interaction-Driven Reactivity
In pharmacological contexts (e.g., enzyme inhibition), the compound undergoes non-covalent interactions:
Scientific Research Applications
5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Observations :
- Benzoxazole vs.
- Isoindole-dione vs. Indene-dione : The isoindole-dione core is more rigid than indene-dione, possibly enhancing thermal stability in materials applications .
Substituent Effects
- Dual Benzoxazol-2-yl Groups: The target compound’s dual benzoxazole substituents likely enhance UV absorption and fluorescence properties compared to mono-substituted analogs (e.g., ’s 5-benzoxazol-2-yl-benzene-1,3-diamine) .
- Halogenated Derivatives : Fluorine-substituted analogs (e.g., ) exhibit higher lipophilicity and metabolic stability, whereas the target compound lacks halogens, suggesting lower bioavailability but reduced toxicity risks .
Biological Activity
5-(1,3-Benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a dual benzoxazole structure, which is known for various pharmacological properties. This article aims to summarize the biological activity of Compound A based on available research findings.
Chemical Structure and Properties
Compound A can be characterized by its unique structural features:
- Molecular Formula : C20H16N4O3
- Molecular Weight : 360.37 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its components.
The compound's structure includes two benzoxazole rings and an isoindole moiety, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with benzoxazole moieties often exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzoxazole demonstrate effective antibacterial action against various strains such as Escherichia coli and Staphylococcus aureus . The minimal inhibitory concentrations (MIC) for certain derivatives were reported to be below 100 µg/mL, indicating potent activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A Derivative | E. coli | 50 |
| Compound A Derivative | S. aureus | 75 |
Anticancer Activity
Compound A has been investigated for its anticancer properties:
- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF7 | 20 | Cell Cycle Arrest |
Anti-inflammatory Activity
Inflammation-related studies suggest that compounds similar to Compound A can inhibit pro-inflammatory cytokines. For example:
- TNF-alpha Inhibition : Compounds have shown a capacity to reduce TNF-alpha levels in cell cultures by up to 40% at concentrations of 10 µM .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing novel benzoxazole derivatives found that one derivative of Compound A displayed notable antibacterial activity against Vibrio cholerae, with an MIC of 60 µg/mL. The study highlighted the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Screening
In a screening of various benzoxazole derivatives against multiple cancer cell lines, one derivative of Compound A exhibited selective toxicity towards breast cancer cells (MCF7), achieving an IC50 of 18 µM. The study concluded that further optimization could enhance its efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
